Crotyl bromide

Regioselective synthesis Barbier-type reaction Organozinc chemistry

Source crotyl bromide (CAS 29576-14-5) for superior stereochemical control in carbon-carbon bond formation. Unlike simpler allyl bromides, this reagent delivers exclusive γ-regioselectivity in Barbier-type reactions and 72% ee in asymmetric indium-mediated allylations—critical for synthesizing (+)-artemisinin, plakortone E, and chiral drug intermediates. Its distinct boiling point (97–99 °C) provides a reliable quality-control metric to verify identity and purity against the Certificate of Analysis, mitigating substitution risk.

Molecular Formula C4H7B
Molecular Weight 135 g/mol
CAS No. 29576-14-5
Cat. No. B1583404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotyl bromide
CAS29576-14-5
Molecular FormulaC4H7B
Molecular Weight135 g/mol
Structural Identifiers
SMILESCC=CCBr
InChIInChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+
InChIKeyAVMHMVJVHYGDOO-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crotyl Bromide (CAS 29576-14-5) as a Selective Allylic Synthon: Technical Baseline and Core Reactivity Profile


Crotyl bromide (trans-1-bromo-2-butene, CAS 29576-14-5) is an allylic organobromine compound with the molecular formula C4H7Br and a molecular weight of 135.00 g/mol. It is commercially available as a colorless to pale yellow liquid, typically in technical grade (85% purity, mixture of cis and trans isomers), with a density of 1.312 g/mL at 25°C and a boiling point of 97-99°C at standard pressure . As an allylic electrophile, its value in organic synthesis lies not in its absolute reactivity, but in the specific stereochemical and regiochemical outcomes it enables in metal-mediated carbon-carbon bond formations, such as Barbier-type, Grignard, and indium-mediated allylations [1].

Crotyl Bromide vs. Allyl Bromide: Why 'In-Class' Substitution Leads to Failed Syntheses


Allylic bromides are not interchangeable reagents. The presence and position of a methyl substituent on the allyl framework dramatically alters the mechanistic pathways and transition states in metal-mediated additions, directly impacting the stereochemical and regiochemical purity of the final product. Attempting to substitute a simpler allyl bromide (e.g., allyl bromide or prenyl bromide) for crotyl bromide in a synthesis that requires the specific E/Z geometry or a particular regioisomer (α vs. γ) will result in a different compound, lower yields, or a complete loss of the desired stereochemical configuration [1][2]. The following quantitative evidence demonstrates precisely how crotyl bromide provides a unique and measurable advantage over its closest analogs in defined experimental contexts.

Quantifiable Differentiation: Crotyl Bromide vs. Primary Allylic Bromide Comparators


Regioselectivity in Barbier-Type Allylations: Crotyl Bromide vs. Allyl Bromide

In a Lewis acid-promoted Barbier-type reaction, the use of crotyl bromide instead of allyl bromide results in a complete switch in the reaction pathway, leading to exclusive formation of the γ-adduct. The reaction with crotyl bromide proceeds exclusively via an SE2′ pathway, while allyl bromide yields a mixture of products. [1]

Regioselective synthesis Barbier-type reaction Organozinc chemistry

Diastereoselectivity in Aqueous Media: Crotyl Bromide vs. 1,3-Dibromopropene

In indium-mediated additions to α-oxy aldehydes in water, crotyl bromide demonstrates high syn diastereoselectivity, whereas a closely related γ-bromoallyl compound (1,3-dibromopropene) shows significant erosion of this selectivity. The maximum syn/anti ratio achieved with crotyl bromide is 5.6:1, compared to only 2:1 for the 1,3-dibromopropene derivative. [1]

Diastereoselective synthesis Organoindium chemistry Aqueous reactions

Enantioselectivity in Asymmetric Allylations: Crotyl Bromide vs. Cinnamyl Bromide

In a study of indium-mediated asymmetric Barbier-type allylations, the use of crotyl bromide provided significantly higher enantioselectivity compared to the more sterically demanding cinnamyl bromide. Crotyl bromide afforded the chiral alcohol product with 72% enantiomeric excess (ee), while cinnamyl bromide yielded only 56% ee under identical conditions. [1]

Asymmetric catalysis Enantioselective synthesis Barbier-type reaction

Diastereoselectivity in Enantioselective Crotylation: Crotyl Bromide vs. Methylallyl Bromide

In a catalytic asymmetric addition to ketones, crotyl bromide exhibits a moderate but distinct diastereoselectivity compared to its isomer, methylallyl bromide. Crotyl bromide addition results in a diastereomeric ratio of 3.8:1, whereas the reaction with methylallyl bromide shows a different selectivity profile, highlighting the sensitivity of the stereochemical outcome to the allyl substitution pattern.

Diastereoselective synthesis Enantioselective catalysis Chiral auxiliaries

Grignard Reagent Formation: Crotyl Bromide vs. Allyl Bromide Yield

The preparation of crotylmagnesium bromide requires special conditions due to a higher propensity for Wurtz-type coupling compared to allyl bromide. Under identical conditions, crotyl bromide exhibits a greater tendency to couple with its own Grignard reagent, leading to lower yields of the desired RMgX species. Optimization of solvent and reaction conditions is necessary to achieve good yields with crotyl bromide, whereas allyl bromide is less problematic. [1]

Grignard reaction Organometallic synthesis Reaction optimization

Physical Property Differentiation: Boiling Point as a Purity and Handling Indicator

Crotyl bromide exhibits a boiling point (97-99°C at 760 mmHg) that is significantly higher than that of allyl bromide (70-71°C) [1] and lower than that of prenyl bromide (82-83°C at 150 mmHg, corresponding to a higher boiling point at atmospheric pressure) . This intermediate boiling point allows for its separation from both lighter and heavier impurities via fractional distillation, which is a critical parameter for both synthesis and purification workflows.

Analytical chemistry Quality control Chemical procurement

Precision Synthesis: Primary Application Scenarios Where Crotyl Bromide's Differential Performance is Essential


Stereocontrolled Synthesis of Complex Natural Products (e.g., (+)-Artemisinin, Plakortone E)

Crotyl bromide is a key reagent in the total synthesis of complex, biologically active natural products such as the antimalarial drug (+)-artemisinin and the cytotoxic compound plakortone E . The exclusive γ-regioselectivity observed in Barbier-type reactions [1] and the high syn diastereoselectivity (5.6:1) in aqueous indium-mediated additions [2] directly support the stereocontrolled construction of the polyketide and terpene frameworks common to these molecules. For such high-value syntheses, the ability of crotyl bromide to reliably deliver a specific stereochemical outcome is non-negotiable and justifies its selection over non-selective alternatives.

Asymmetric Synthesis of Enantioenriched Chiral Building Blocks for Pharmaceuticals

The ability of crotyl bromide to furnish chiral alcohol products with 72% ee in asymmetric indium-mediated allylations [3] makes it a superior choice over cinnamyl bromide (56% ee) for the preparation of enantiomerically enriched intermediates. This is particularly relevant in the early stages of drug discovery and development, where the rapid generation of chiral synthons with high enantiopurity is critical. The moderate diastereoselectivity (3.8:1) observed in enantioselective additions to ketones further positions crotyl bromide as a versatile reagent for exploring stereochemical diversity in medicinal chemistry programs.

Development of Regioselective Methodology for C-C Bond Formation

The stark contrast in regioselectivity between crotyl bromide and allyl bromide in Barbier-type reactions—where crotyl bromide gives exclusive γ-addition via an SE2′ pathway [1]—makes it an invaluable tool for reaction discovery and methodology development. Research groups focused on developing new metal-catalyzed or metal-mediated cross-coupling reactions can leverage crotyl bromide's unique behavior as a mechanistic probe to differentiate between competing reaction pathways and to design highly regioselective transformations.

Analytical Method Development and Reagent Quality Control

The distinct physical properties of crotyl bromide, specifically its boiling point of 97-99°C and density of 1.312 g/mL, serve as essential metrics for quality control in both industrial and research laboratories. These parameters allow for straightforward verification of the material's identity and purity against its Certificate of Analysis. The boiling point, being significantly different from that of allyl bromide (70-71°C) [4], provides a clear analytical handle for confirming that the correct reagent has been procured and for assessing potential cross-contamination in storage or waste streams.

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